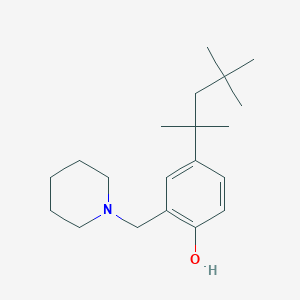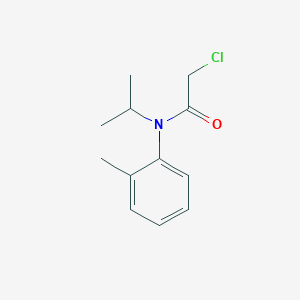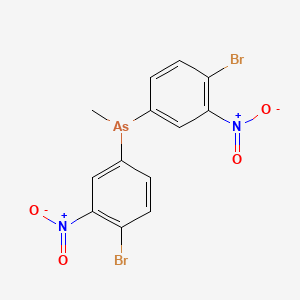
Bis(4-bromo-3-nitrophenyl)(methyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-bromo-3-nitrophenyl)(methyl)arsane is an organoarsenic compound characterized by the presence of two 4-bromo-3-nitrophenyl groups attached to a central arsenic atom, which is also bonded to a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-bromo-3-nitrophenyl)(methyl)arsane typically involves the reaction of 4-bromo-3-nitroaniline with methylarsenic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-bromo-3-nitrophenyl)(methyl)arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Arsenic oxides and corresponding nitro derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Bis(4-bromo-3-nitrophenyl)(methyl)arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of bis(4-bromo-3-nitrophenyl)(methyl)arsane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-chloro-3-nitrophenyl)(methyl)arsane
- Bis(4-bromo-3-nitrophenyl)(ethyl)arsane
- Bis(4-bromo-3-nitrophenyl)(phenyl)arsane
Uniqueness
Bis(4-bromo-3-nitrophenyl)(methyl)arsane is unique due to the specific combination of bromine and nitro groups on the phenyl rings, as well as the presence of a methyl group attached to the arsenic atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
5449-91-2 |
|---|---|
Formule moléculaire |
C13H9AsBr2N2O4 |
Poids moléculaire |
491.95 g/mol |
Nom IUPAC |
bis(4-bromo-3-nitrophenyl)-methylarsane |
InChI |
InChI=1S/C13H9AsBr2N2O4/c1-14(8-2-4-10(15)12(6-8)17(19)20)9-3-5-11(16)13(7-9)18(21)22/h2-7H,1H3 |
Clé InChI |
SWGYPHHJJJFLNL-UHFFFAOYSA-N |
SMILES canonique |
C[As](C1=CC(=C(C=C1)Br)[N+](=O)[O-])C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



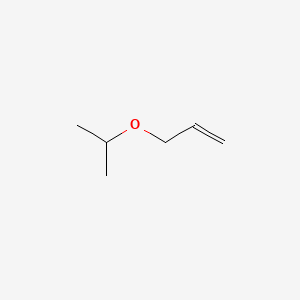
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
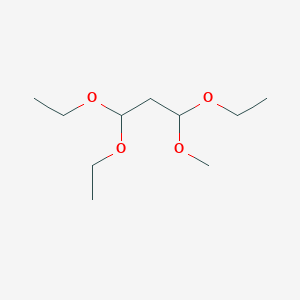
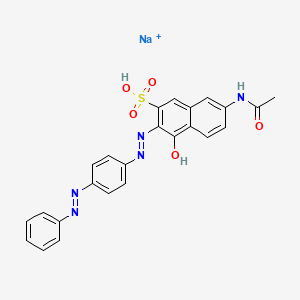
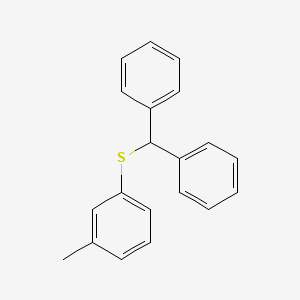
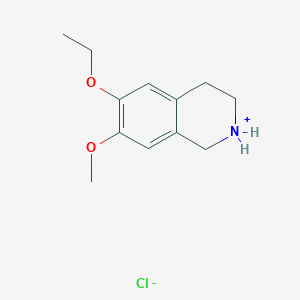
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)
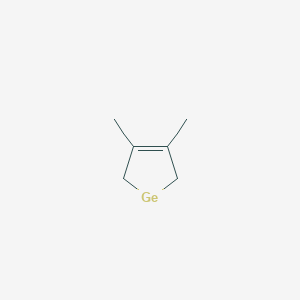
![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
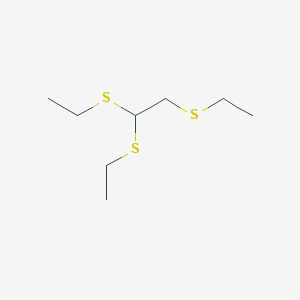
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
